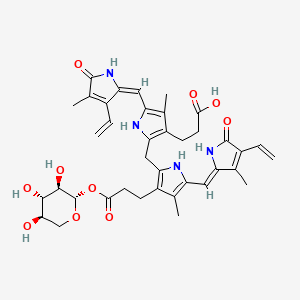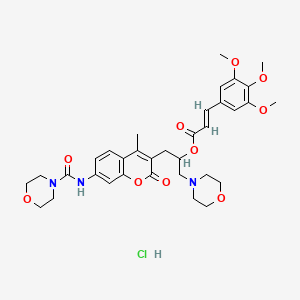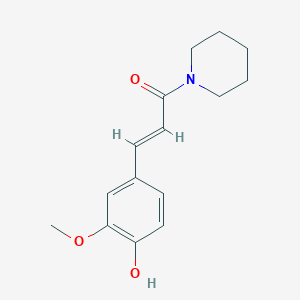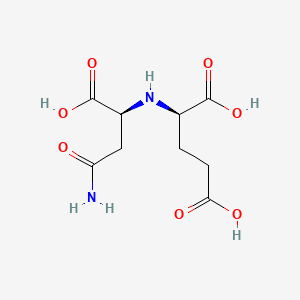
Succinamopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinamopine is a natural product found in Nicotiana tabacum with data available.
Applications De Recherche Scientifique
Microbial Utilization and Opine Catabolism
Succinamopine, an opine, plays a significant role in the microbial ecology of soil and plants. Microorganisms utilizing this compound as the sole carbon source have been recovered from crown gall tumors, soil, and surface-disinfected potato tubers. This indicates the role of this compound in shaping microbial communities, especially in the context of plant-pathogen interactions involving Agrobacterium species (Nautiyal & Dion, 1990). Additionally, fungi capable of catabolizing crown gall opines, including this compound, have been identified, further highlighting the diversity and ecological significance of opine metabolism (Beauchamp et al., 1990).
Role in Agrobacterium-Plant Interactions
This compound is closely linked with the pathogenesis of Agrobacterium tumefaciens, a bacterium that causes crown gall disease in plants. Studies have shown that this compound and related opines are synthesized by transformed plant cells and are specifically catabolized by certain strains of Agrobacterium carrying tumor-inducing plasmids. This interplay is crucial for understanding the molecular mechanisms of plant-pathogen interactions and the evolutionary aspects of microbial virulence (Chilton et al., 1984).
Molecular Genetics and Biotechnology
The genetic characterization of this compound-related Ti-plasmids in Agrobacterium has provided insights into the molecular basis of plant transformation. The complete sequencing of such plasmids reveals their evolutionary relationships with other opine-type Ti-plasmids and their role in the horizontal gene transfer between bacteria and plants. This knowledge is pivotal for biotechnological applications, including genetic engineering in plants (Shao et al., 2019).
Implications in Bioremediation and Environmental Studies
Understanding the catabolism of opines like this compound by soil microorganisms has implications for bioremediation and soil health. The ability of diverse bacteria and fungi to utilize these compounds indicates potential strategies for managing soil ecosystems and mitigating the effects of plant pathogens (Tremblay et al., 1987).
Epimeric Forms and Structural Variations
Research has also focused on identifying various forms of this compound, such as L,L-succinamopine and D,L-succinamopine. The discovery of these epimeric forms contributes to our understanding of the structural diversity of opines and their specific interactions with microbial enzymes. This knowledge aids in elucidating the complex biochemical pathways involved in crown gall disease (Chilton et al., 1985).
Propriétés
Numéro CAS |
88194-24-5 |
|---|---|
Formule moléculaire |
C9H14N2O7 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
(2R)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]pentanedioic acid |
InChI |
InChI=1S/C9H14N2O7/c10-6(12)3-5(9(17)18)11-4(8(15)16)1-2-7(13)14/h4-5,11H,1-3H2,(H2,10,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5+/m1/s1 |
Clé InChI |
HULCBRRKIWCSOF-UHNVWZDZSA-N |
SMILES isomérique |
C(CC(=O)O)[C@H](C(=O)O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(CC(=O)N)C(=O)O |
| 88194-24-5 | |
Synonymes |
succinamopine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


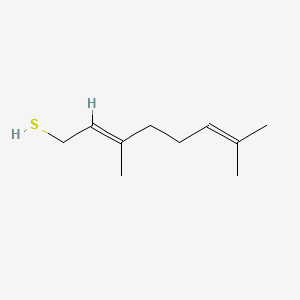
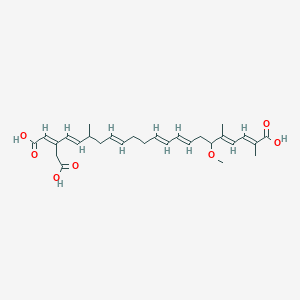

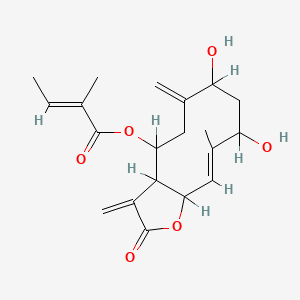
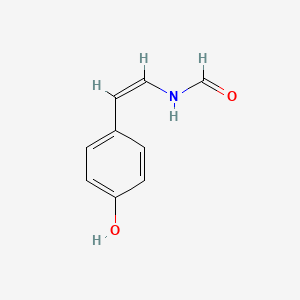
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)


![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)

